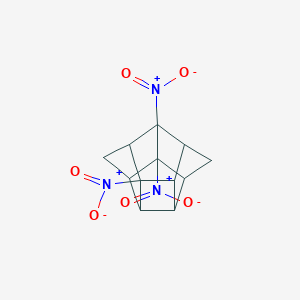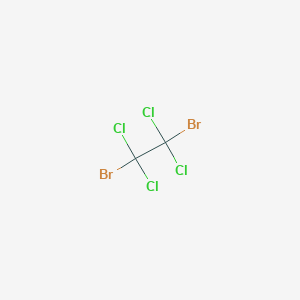![molecular formula C13H16N2 B050417 7-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole CAS No. 117644-50-5](/img/structure/B50417.png)
7-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole, also known as MTAB, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MTAB is a derivative of benzimidazole and has been shown to exhibit a range of biochemical and physiological effects.
作用機序
The exact mechanism of action of 7-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole is not fully understood. However, it is believed to modulate the activity of neurotransmitters such as dopamine, serotonin, and GABA. This compound has also been shown to interact with ion channels and receptors in the brain.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which can lead to anxiolytic and anticonvulsant effects. This compound has also been shown to decrease the levels of glutamate, which can have neuroprotective effects. Additionally, this compound has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is important for neuroplasticity and neuronal survival.
実験室実験の利点と制限
7-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential therapeutic applications. Additionally, this compound has been shown to be well-tolerated in animal studies.
However, there are also some limitations to using this compound in lab experiments. It has a relatively short half-life, which can make it difficult to study its long-term effects. Additionally, the exact mechanism of action of this compound is not fully understood, which can make it challenging to design experiments that target specific pathways.
将来の方向性
There are several future directions for research on 7-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole. One potential direction is to further investigate its potential therapeutic applications for neurological disorders such as Parkinson's disease and Alzheimer's disease. Additionally, more research is needed to fully understand the mechanism of action of this compound and to design experiments that target specific pathways. Finally, more studies are needed to determine the long-term effects of this compound and its potential side effects.
Conclusion:
This compound is a heterocyclic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It has been shown to exhibit anticonvulsant, antipsychotic, and anxiolytic effects, and has been investigated as a potential treatment for neurological disorders such as Parkinson's disease and Alzheimer's disease. While there are some limitations to using this compound in lab experiments, it has several advantages and is a promising area of research for the future.
合成法
7-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole can be synthesized using a multi-step process that involves the reaction of 2-aminobenzimidazole with methyl acrylate, followed by reduction with sodium borohydride. The final product is purified through recrystallization and characterized using various spectroscopic techniques.
科学的研究の応用
7-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticonvulsant, antipsychotic, and anxiolytic effects. This compound has also been investigated as a potential treatment for Parkinson's disease, Alzheimer's disease, and depression. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties.
特性
CAS番号 |
117644-50-5 |
|---|---|
分子式 |
C13H16N2 |
分子量 |
200.28 g/mol |
IUPAC名 |
7-methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole |
InChI |
InChI=1S/C13H16N2/c1-10-5-4-8-15-12-7-3-2-6-11(12)14-13(15)9-10/h2-3,6-7,10H,4-5,8-9H2,1H3 |
InChIキー |
SHPGULKVVYVOPM-UHFFFAOYSA-N |
SMILES |
CC1CCCN2C(=NC3=CC=CC=C32)C1 |
正規SMILES |
CC1CCCN2C(=NC3=CC=CC=C32)C1 |
同義語 |
6H-Azepino[1,2-a]benzimidazole,7,8,9,10-tetrahydro-7-methyl-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Silane, [(1-ethoxy-2,3-dimethylcyclopropyl)oxy]trimethyl-(9CI)](/img/structure/B50337.png)
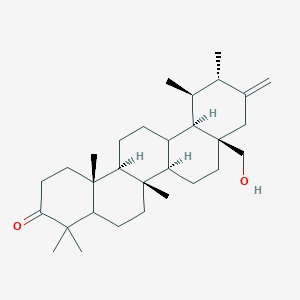
![Methyl (2R,5R)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B50341.png)
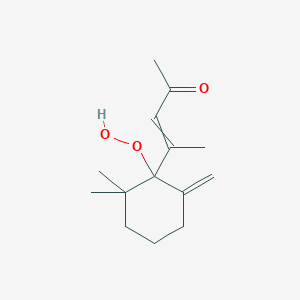
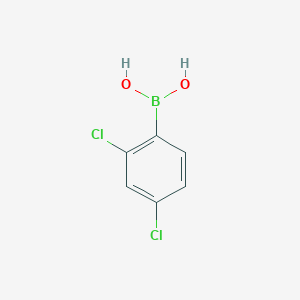
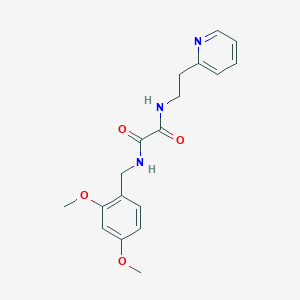
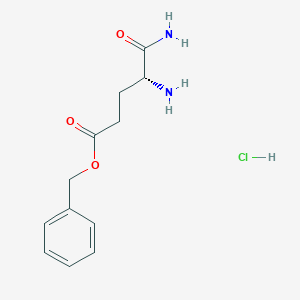
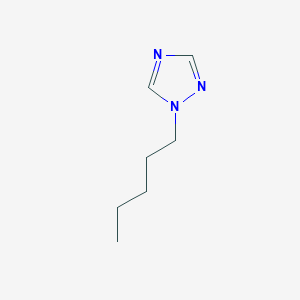
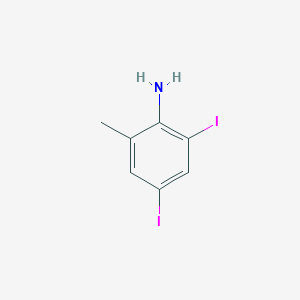
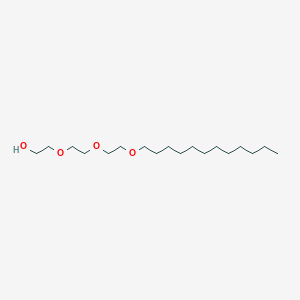
![1,2-Ethanediamine, N2-[4-(aminomethyl)phenyl]-N1,N1-dimethyl-](/img/structure/B50355.png)
